Naphtho[1,2-b]furan-3-carbaldehyde
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Overview
Description
Naphtho[1,2-b]furan-3-carbaldehyde is an organic compound belonging to the class of naphthofurans It is characterized by a fused ring system consisting of a naphthalene ring and a furan ring with an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[1,2-b]furan-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the oxidation of aryl allyl ethers using an organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy . This method provides high atomic utilization and efficient synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure sustainable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Naphtho[1,2-b]furan-3-carboxylic acid.
Reduction: Naphtho[1,2-b]furan-3-methanol.
Substitution: Various substituted naphthofuran derivatives depending on the reagents used.
Scientific Research Applications
Naphtho[1,2-b]furan-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent label for biomolecules, aiding in biochemical measurements and studies.
Industry: Used in the synthesis of dyes, pigments, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of naphtho[1,2-b]furan-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biological processes and pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan-1-carbaldehyde: Similar structure but with the furan ring fused at a different position.
Benzofuran-3-carbaldehyde: Contains a benzene ring instead of a naphthalene ring fused to the furan ring.
Uniqueness
Naphtho[1,2-b]furan-3-carbaldehyde is unique due to its specific ring fusion and the position of the aldehyde group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8O2 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
benzo[g][1]benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C13H8O2/c14-7-10-8-15-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-8H |
InChI Key |
FXPDHBMJNJWWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC=C3C=O |
Origin of Product |
United States |
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